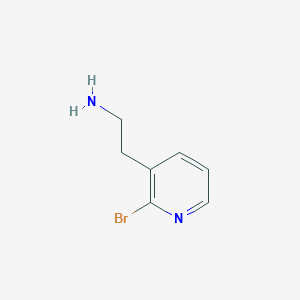

2-(2-Bromopyridin-3-yl)ethanamine

Description

Contextualization within Pyridine (B92270) and Bromo-substituted Heterocyclic Chemistry

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. nih.gov The introduction of a bromine atom onto the pyridine ring, as seen in 2-(2-Bromopyridin-3-yl)ethanamine, significantly influences the molecule's reactivity. Bromopyridines are recognized as important intermediates in organic synthesis. chempanda.com The bromine atom can act as a leaving group in nucleophilic substitution reactions and participates in various cross-coupling reactions, allowing for the introduction of diverse functional groups.

The specific arrangement of the bromo and ethanamine substituents on the pyridine core in this compound provides a unique combination of electronic and steric properties. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen affects the electron density of the aromatic ring, influencing its reactivity in both electrophilic and nucleophilic substitution reactions. nih.gov

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound in academic research lies in its role as a versatile synthetic intermediate. The presence of two reactive sites—the bromine atom on the pyridine ring and the primary amine of the ethanamine side chain—allows for a wide range of chemical transformations.

The bromine atom can be readily displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. mdpi.com This enables the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the construction of complex molecular architectures. The ethanamine side chain, with its nucleophilic amine group, can undergo reactions like acylation, alkylation, and reductive amination to introduce further structural diversity. georgiasouthern.edu

This dual reactivity makes this compound a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery and for the synthesis of targeted molecules with specific biological activities.

Overview of Research Domains and Methodological Approaches

Research involving this compound spans several key areas:

Medicinal Chemistry: A primary focus of research is the use of this compound as a scaffold for the synthesis of novel therapeutic agents. By modifying the core structure, researchers aim to develop compounds with potential applications in various disease areas.

Organic Synthesis: The development of new and efficient synthetic methodologies for the preparation and functionalization of this compound and related derivatives is an active area of investigation. orgsyn.orggoogle.com This includes exploring novel catalytic systems and reaction conditions to improve yields and selectivity. nih.gov

Materials Science: The incorporation of pyridine-based ligands into materials is an emerging field. mdpi.com The functional groups on this compound could be utilized to tether the molecule to solid supports, potentially leading to new materials with interesting catalytic or electronic properties.

Methodological approaches typically involve multi-step organic synthesis, starting from commercially available pyridines. chempanda.com Purification and characterization of the synthesized compounds are crucial steps, often employing techniques such as column chromatography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C7H9BrN2 |

| Molecular Weight | 201.07 g/mol |

| IUPAC Name | This compound |

| InChIKey | PKXAFLKMOOGPKP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(N=C1)CCN)Br |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromopyridin-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJORRABWNOHMTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Bromopyridin 3 Yl Ethanamine

Precursor-Based Synthetic Routes

Precursor-based methods are fundamental to the synthesis of 2-(2-Bromopyridin-3-yl)ethanamine, utilizing readily available starting materials and well-established chemical transformations.

Reductive Amination Strategies

Reductive amination represents a key strategy, often commencing from the corresponding aldehyde, 3-bromopyridine-2-carbaldehyde. nih.govpipzine-chem.com This process typically involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form an intermediate imine. Subsequent reduction of the imine, commonly with reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, yields the target ethanamine derivative. pipzine-chem.com The choice of reducing agent and reaction conditions can be tailored to optimize yield and minimize side reactions.

| Starting Material | Reagent(s) | Product | Reference |

| 3-Bromopyridine-2-carbaldehyde | 1. Amine (e.g., NH3) 2. Reducing Agent (e.g., NaBH4) | This compound | nih.govpipzine-chem.com |

Direct Amination Approaches

Direct amination of a pre-functionalized pyridine (B92270) ring offers an alternative route. While direct amination of 3-bromopyridine (B30812) with ethanamine is a conceivable approach, it often requires harsh conditions and may lead to a mixture of products due to the reactivity of the pyridine ring. More controlled methods often involve the use of activated pyridine species or specialized catalytic systems to achieve regioselective amination. Recent advancements have explored direct C-H amination of heteroarenes, which could potentially be applied to a suitably substituted pyridine precursor. nih.gov

Multi-step Sequential and Convergent Synthesis Approaches

Multi-step syntheses are commonly employed to construct the target molecule with high purity and in a controlled manner. These sequences can be either linear (sequential) or convergent. A typical linear sequence might involve the initial synthesis of a substituted pyridine core, followed by the introduction and modification of the side chain. For instance, a process could start with the bromination of 2-aminopyridine (B139424) to yield 2-amino-3-bromopyridine. patsnap.com Subsequent diazotization and cyanation could introduce a nitrile group, which can then be reduced to the desired ethanamine.

Convergent syntheses, on the other hand, involve the separate synthesis of key fragments of the molecule, which are then combined in a later step. This approach can be more efficient for complex molecules. For this compound, one fragment could be a protected 2-bromo-3-lithiopyridine, and the other could be a two-carbon synthon containing the amino group. The development of automated, continuous flow synthesis methods for related heterocyclic compounds highlights the potential for efficient and scalable multi-step syntheses. nih.gov The principles of protecting groups and strategic bond disconnections are central to designing effective multi-step syntheses. scribd.comresearchgate.net

Catalytic Approaches in Synthesis

Catalytic methods have revolutionized the synthesis of arylamines, providing milder and more efficient alternatives to traditional methods. These approaches are particularly relevant for the synthesis of this compound.

Transition Metal-Catalyzed Amination (e.g., Buchwald-Hartwig amination of 2-bromopyridines)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has been successfully applied to the amination of 2-bromopyridines with a variety of amines. nih.govresearchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the catalyst. wikipedia.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the reaction and can be optimized to achieve high yields and functional group tolerance. nih.govresearchgate.netchemspider.comacs.org

| Catalyst System Components | Substrates | Product Type | Reference |

| Palladium Precursor (e.g., Pd(OAc)2, [Pd2(dba)3]) | 2-Bromopyridine (B144113) | Secondary or Tertiary Aminopyridines | nih.govchemspider.com |

| Phosphine Ligand (e.g., BINAP, XPhos) | Amine | researchgate.netchemspider.com | |

| Base (e.g., NaOtBu, K2CO3) | libretexts.orgchemspider.com |

Copper-Catalyzed C-N Cross-Coupling Reactions

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type or Goldberg reactions, provide a valuable alternative to palladium-catalyzed methods. nih.gov These reactions are often more cost-effective and can be particularly useful for the amination of electron-deficient aryl halides like 2-bromopyridine. The use of copper(I) or copper(II) salts in combination with a suitable ligand, such as 1,10-phenanthroline (B135089) or a diamine, can facilitate the coupling of aryl bromides with primary amines. nih.govnih.gov Recent developments have focused on creating more efficient and milder copper-catalyzed systems, expanding their substrate scope and applicability in organic synthesis. researchgate.netrsc.orgchemrxiv.org

| Catalyst System Components | Substrates | Product Type | Reference |

| Copper Salt (e.g., CuI, CuCl2) | 2-Bromopyridine | Arylamines | nih.govrsc.org |

| Ligand (e.g., 1,10-phenanthroline, diamine) | Primary Amine | nih.govnih.gov | |

| Base (e.g., K3PO4) | nih.gov |

Other Metal-Mediated or Catalytic Transformations for Pyridine Functionalization

Beyond traditional methods, various metal-mediated and catalytic transformations have been developed for the specific functionalization of the pyridine core, which are applicable to the synthesis of complex derivatives. These methods offer alternative routes that can provide improved selectivity, efficiency, and functional group tolerance.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been employed for C-H activation and domino reactions on pyridine scaffolds. For instance, a Ru(II)-catalyzed reaction of 2-bromopyridines can lead to the formation of complex heteroarylated 2-pyridones. mdpi.com In a typical procedure, a substituted 2-bromopyridine is heated with a ruthenium catalyst, such as [RuCl₂(p-cymene)]₂, along with a base like sodium carbonate in a suitable solvent. mdpi.com While this specific example leads to a pyridone, the underlying principle of ruthenium-mediated C-H functionalization represents a powerful strategy for modifying pyridine rings. mdpi.comrsc.org

Rhodium-Catalyzed Reactions: Rhodium catalysis is particularly effective for the asymmetric synthesis of substituted piperidines from pyridine precursors. A notable strategy involves the Rh-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate, which allows for the highly regio- and enantioselective introduction of substituents at the 3-position. acs.org This multi-step process, which includes partial reduction of pyridine, Rh-catalyzed carbometalation, and a final reduction, can be performed on a gram scale and demonstrates broad functional group tolerance. acs.org

Cobalt-Mediated C-H Arylation: Cost-effective first-row transition metals like cobalt are gaining prominence in pyridine functionalization. A visible-light-driven, cobalt-mediated C-H arylation of 2,2'-bipyridine (B1663995) has been developed, showcasing high selectivity for the C6 position. acs.org This reaction uses a cobalt complex, a zinc reductant, and an aryl bromide under visible light irradiation at room temperature, offering a direct, one-step route to aryl-substituted bipyridines. acs.org The principles of this light-driven, radical-based approach could be adapted for functionalizing other positions on the pyridine ring with different coupling partners.

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are foundational in pyridine chemistry. These methods are used to form new carbon-carbon bonds by coupling a halopyridine with an organoboron compound. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base to yield 5-arylpyridine derivatives. mdpi.com This highlights the versatility of palladium catalysis in building molecular complexity on a pyridine framework.

The table below summarizes various metal-catalyzed functionalization reactions relevant to pyridine derivatives.

| Catalyst System | Reaction Type | Substrate Example | Key Features | Reference |

| [RuCl₂(p-cymene)]₂ | Domino C-O/C-N/C-C Formation | 2-Bromopyridine | Constructs complex pyridone scaffolds. | mdpi.com |

| Rhodium / Chiral Ligand | Asymmetric Carbometalation | Dihydropyridine | Access to enantioenriched 3-substituted piperidines. | acs.org |

| (bpy)₂CoCl₂ / Zn | Visible-Light C-H Arylation | 2,2'-Bipyridine | Cost-effective metal, mild conditions, high selectivity. | acs.org |

| Pd(PPh₃)₄ / K₃PO₄ | Suzuki Cross-Coupling | 5-Bromo-2-methylpyridin-3-amine | Forms C-C bonds with broad arylboronic acid scope. | mdpi.com |

Optimization of Reaction Conditions and Yields in Scalable Synthesis

Transitioning a synthetic route from laboratory scale to a larger, scalable process requires meticulous optimization of reaction conditions to ensure safety, efficiency, and high yields. For the synthesis of substituted bromopyridines, several parameters are critical.

A key strategy in many syntheses is the diazotization-bromination of an aminopyridine precursor. google.com The optimization of this reaction involves careful control over temperature, reagent stoichiometry, and the choice of solvent. Maintaining low temperatures, often below 0°C, is crucial to minimize the formation of side products. The molar ratios of reagents, including the acid (e.g., HBr, H₂SO₄) and the brominating agent, significantly impact the reaction's outcome and yield. google.com

In metal-catalyzed reactions, such as those used for scaffolding ligands, high heat and pressure may be necessary to drive the reaction to completion, often accomplished using a pressure tube. georgiasouthern.edu The choice of solvent is also paramount; for instance, in Suzuki couplings, a mixture of dioxane and water is common, while other transformations may require toluene (B28343) or DMF. mdpi.commdpi.com Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time. mdpi.comgeorgiasouthern.edu

A process safety-driven approach is increasingly employed for scalable synthesis. This involves selecting thermally stable intermediates and defining optimal reaction parameters to avoid hazardous conditions. figshare.com For example, the choice of protecting groups can have a significant effect on the thermal stability of isolated compounds. figshare.com

The following table outlines key parameters that are typically optimized for the scalable synthesis of pyridine derivatives.

| Parameter | Typical Conditions/Considerations | Impact on Synthesis | Reference |

| Temperature | Low temperatures (e.g., <0°C) for diazotization; elevated temperatures (e.g., 80-150°C) for coupling or pressure reactions. | Controls reaction rate and minimizes side-product formation. | mdpi.com |

| Solvent | Aqueous acids for diazotization; organic solvents like Toluene, Dioxane, DMF for coupling reactions. | Affects reagent solubility, reaction rate, and product stability. | mdpi.commdpi.com |

| Reagent Stoichiometry | Molar ratios of acids, bases, and catalysts must be precisely controlled. | Directly influences conversion, yield, and purity. | google.com |

| Pressure | High-pressure tubes may be used to facilitate reactions with volatile amines or to increase reaction rates at high temperatures. | Enables reactions to proceed that are difficult under atmospheric pressure. | georgiasouthern.edu |

| Reaction Time | Monitored by TLC or other analytical methods to ensure completion without product degradation. | Optimizes throughput and prevents the formation of impurities from over-reaction. | mdpi.comgeorgiasouthern.edu |

Purification Techniques for Synthetic Products (e.g., column chromatography, recrystallization)

After synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. For brominated pyridine derivatives like this compound, column chromatography and recrystallization are the most common and effective purification techniques.

Column Chromatography: This is a versatile and widely used method for purifying organic compounds. orgsyn.org The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) is passed through the column to separate the components based on their polarity. orgsyn.org For pyridine derivatives, a gradient elution is often employed, starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent such as ethyl acetate (B1210297). cardiff.ac.uk This allows for the sequential elution of compounds with different polarities. The selection of the eluent system is crucial and is often guided by preliminary analysis using TLC. uw.edu

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, while impurities remain dissolved in the solvent. A suitable solvent system might consist of a single solvent or a mixture, such as ethanol (B145695) and water. The resulting crystals are then collected by filtration.

In many cases, a multi-step purification process is employed. For example, an initial workup involving a liquid-liquid extraction (e.g., with dichloromethane (B109758) and aqueous NaOH) can remove acidic or basic impurities before the final purification by column chromatography or recrystallization.

The table below provides examples of purification parameters used for related bromopyridine compounds.

| Technique | Stationary/Mobile Phase or Solvent | Compound Type | Details | Reference |

| Column Chromatography | Silica Gel / Hexane-Ethyl Acetate gradient (e.g., 90:10 to 80:20) | Silylated 2-Chloro-5-bromopyridine | Gradient elution effectively separates products based on polarity. | acs.org |

| Column Chromatography | Silica Gel / Dichloromethane-Methanol gradient (e.g., 100:1) | Heteroarylated 2-Pyridone | Used for purifying highly polar or complex heterocyclic products. | mdpi.com |

| Column Chromatography | Silica Gel / Petroleum Ether-Ethyl Acetate gradient | Functionalized Pyridine Derivatives | A common, versatile system for a wide range of pyridine compounds. | cardiff.ac.uk |

| Recrystallization | Ethanol/Water | 1-(6-Bromopyridin-3-yl)ethanamine | Effective for obtaining high-purity crystalline solids. | |

| Recrystallization | Benzene/Hexanes | Brominated Pyridine Carbaldehyde | Used to obtain pure crystalline material as white needles. | arkat-usa.org |

Chemical Reactivity and Transformation Studies of 2 2 Bromopyridin 3 Yl Ethanamine

Reactions Involving the Bromine Moiety

The bromine atom on the pyridine (B92270) ring is a key site for various synthetic modifications, including nucleophilic substitution, cross-coupling reactions, and magnesium-halogen exchange.

Nucleophilic Substitution Reactions

The bromine atom on the pyridine ring of 2-(2-Bromopyridin-3-yl)ethanamine can be displaced by various nucleophiles. pearson.comyoutube.com This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a fundamental process for introducing a wide array of functional groups onto the pyridine core. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a tetrahedral intermediate. youtube.com Subsequent elimination of the bromide ion restores the aromaticity of the pyridine ring. youtube.com The reactivity of the halopyridine towards nucleophilic attack is influenced by the position of the halogen and the nature of the nucleophile. youtube.com For instance, amines are common nucleophiles used in these reactions to introduce new nitrogen-containing substituents. youtube.com

In a related context, studies on 3-bromo-4-nitropyridine (B1272033) have shown that reactions with amines can lead to the substitution of the bromo group. clockss.org Similarly, the reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) demonstrate that the leaving group ability follows the order 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo, which differs from the typical "element effect" observed in many SNAr reactions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck-type)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations. rsc.orgnih.govlibretexts.orglibretexts.org

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a widely used method for creating biaryl structures. researchgate.netlibretexts.orgvaia.com In the context of 2-bromopyridine (B144113) derivatives, this reaction allows for the introduction of various aryl and heteroaryl groups at the 2-position. researchgate.net The catalytic cycle typically involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com The choice of palladium precursor, ligand, and base can significantly influence the efficiency and outcome of the reaction. rsc.orgresearchgate.net For instance, palladium acetate (B1210297) in combination with phosphine (B1218219) ligands is a common catalytic system. rsc.org The reactivity of the halide in Suzuki-Miyaura coupling generally follows the order I > Br > OTf >> Cl > F. libretexts.org

| Reactants | Catalyst System | Product | Reference |

| 2-Bromopyridine, Arylboronic acid | Pd(OAc)2/K2CO3 under microwave irradiation | 2-Arylpyridine | researchgate.net |

| Aryl Halide, Boronic Acid | P1 or P2 precatalysts, K3PO4 | Biaryl compound | nih.gov |

| Aryl Bromides/Iodides, Arylboronic acid | Pd/P(t-Bu)3 | Biaryl compound | nih.gov |

The Heck reaction provides a method for the vinylation of aryl halides. organic-chemistry.orglibretexts.orguwindsor.ca This palladium-catalyzed reaction couples the bromopyridine moiety with an alkene in the presence of a base. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination to form the vinylated product. libretexts.org The reaction often exhibits high trans selectivity. organic-chemistry.org

| Reactants | Catalyst System | Product | Reference |

| Aryl Halide, Alkene | Pd(OAc)2/PPh3/TEA | Vinylated arene | beilstein-journals.org |

| Aryl Halide, Alkene | Pd(L-proline)2 complex in water | Vinylated arene | organic-chemistry.org |

Magnesium-Halogen Exchange Reactions for Further Derivatization

Magnesium-halogen exchange is a crucial method for converting aryl bromides into the corresponding Grignard reagents, which are versatile intermediates for further functionalization. nih.govnih.govprinceton.edusigmaaldrich.comclockss.org This transformation is typically achieved using reagents like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity and solubility. clockss.org

The resulting organomagnesium species can then be reacted with a wide range of electrophiles to introduce various functional groups. nih.gov For substrates with acidic protons, such as those containing an amine or carbamate (B1207046) group, a combination of a Grignard reagent and a strong base like n-butyllithium (n-BuLi) may be necessary to facilitate the exchange while preventing side reactions. nih.gov In one study, a bromopyridine bearing a Boc-protected amino group successfully underwent Br-Mg exchange using a combination of i-PrMgCl and n-BuLi, followed by quenching with DMF to yield the corresponding aldehyde in high yield. nih.gov The presence of functional groups like esters can be tolerated under carefully controlled, low-temperature conditions. sigmaaldrich.comclockss.org

| Substrate | Reagents | Intermediate | Subsequent Reaction | Product | Reference |

| 2-(N-BOC-amino)-5-bromopyridine | i-PrMgCl, n-BuLi | Organomagnesium species | Quenching with DMF | Aldehyde derivative | nih.gov |

| Dibromo-arenes | sBu2Mg⋅2 LiOR | Bromo-substituted magnesium reagent | Reaction with various electrophiles | Functionalized arenes | nih.gov |

| Aryl bromides with sensitive groups | i-PrMgCl, bis[2-(N,Ndimethylamino) ethyl] ether | Functionalized Grignard reagent | Reaction with trimethylborate | Arylboronic acids | sigmaaldrich.com |

Reactions Involving the Ethanamine Moiety

The primary amine of the ethanamine side chain offers a wealth of opportunities for chemical modification, allowing for the construction of more complex molecular architectures.

Amine Functional Group Transformations (e.g., Acylation, Alkylation, Carbamic Acid Ester Formation)

The nucleophilic nature of the primary amine allows it to readily undergo a variety of functional group transformations.

Acylation involves the reaction of the amine with acylating agents such as acid chlorides or anhydrides to form amides. This is a common strategy to introduce a wide range of substituents. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine can yield the corresponding acetamide.

Alkylation introduces alkyl groups onto the nitrogen atom. This can be achieved through various methods, including reductive amination.

Carbamic acid ester formation involves the reaction of the amine with a chloroformate or a similar reagent to form a carbamate. For example, the reaction of an amine with tert-butoxycarbonyl (Boc) anhydride leads to the formation of a Boc-protected amine, a common protecting group strategy in organic synthesis. scbt.comchemicalbook.com Similarly, reaction with ethyl chloroformate would yield an ethyl carbamate. nih.gov The preparation of carbamic acid esters can also be achieved through the carbamation of an alcohol intermediate, which can be formed by the asymmetric reduction of a corresponding ketone. google.com

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. jocpr.comekb.egnih.govmdpi.com This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. jocpr.com The formation of Schiff bases is often catalyzed by acid. jocpr.com These imine-containing compounds are valuable as ligands in coordination chemistry and as intermediates for the synthesis of other heterocyclic systems. jocpr.commdpi.com

For example, the condensation of 2-aminopyridine (B139424) derivatives with various aldehydes can lead to the formation of novel Schiff base derivatives. jocpr.com Similarly, ethylamine (B1201723) has been used in condensation reactions with o-acetoacetylphenol to prepare Schiff base ligands. researchgate.net The reaction of an amine with a carbonyl compound is a key step in the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. pressbooks.pub

| Amine Reactant | Carbonyl Reactant | Reaction Type | Product | Reference |

| 2-Amino pyridine | Substituted pyrazole-4-carbaldehyde | Acid-catalyzed condensation | Schiff base | jocpr.com |

| Ethylamine | o-Acetoacetylphenol | Condensation | Schiff base ligand | researchgate.net |

| 1-Amino-2-indanol | Salicylaldehydes | Condensation | Schiff base | nih.gov |

Reductive and Oxidative Processes Affecting the Amine

The primary amine group in this compound is susceptible to both reduction and oxidation, although specific studies on this compound are not extensively documented. However, based on the known reactivity of primary amines, several transformations can be anticipated.

Reductive Amination: While the amine is already in its reduced state, it can participate in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines. This process typically involves the initial formation of an imine or enamine intermediate, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) rsc.orgyoutube.com. Catalytic hydrogenation can also be employed mdpi.comresearchgate.net. For instance, the reaction of this compound with a generic aldehyde, R-CHO, would proceed via an N-substituted imine, which is then reduced to the corresponding secondary amine.

Oxidative Processes: The oxidation of the primary amine group can lead to various products depending on the oxidant and reaction conditions. Mild oxidation might yield the corresponding hydroxylamine (B1172632) or nitroso compound, while stronger oxidants could lead to the formation of a nitro group. However, the presence of the electron-rich pyridine ring and the oxidizable bromine atom complicates predictions of selectivity. It is worth noting that direct oxidation of the amine in the presence of the pyridine ring can be challenging to control.

Due to the lack of specific experimental data on this compound, the following table provides a generalized overview of potential reductive amination reactions based on established methodologies for primary amines.

| Aldehyde/Ketone Reactant | Reducing Agent | Product | Reference |

| Formaldehyde | Sodium triacetoxyborohydride | N,N-Dimethyl-2-(2-bromopyridin-3-yl)ethanamine | google.com |

| Acetone | Sodium cyanoborohydride | N-Isopropyl-2-(2-bromopyridin-3-yl)ethanamine | rsc.orgyoutube.com |

| Benzaldehyde | H₂/Pd-C | N-Benzyl-2-(2-bromopyridin-3-yl)ethanamine | mdpi.comresearchgate.net |

Table 1: Postulated Reductive Amination Reactions of this compound.

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.

The pyridine nitrogen can be readily alkylated to form pyridinium (B92312) salts, a reaction known as quaternization. This process generally involves the reaction of the pyridine derivative with an alkyl halide. The reactivity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. The bromo and ethanamine groups at the 2- and 3-positions, respectively, will influence the electron density at the nitrogen atom and thus its nucleophilicity. Quaternization enhances the reactivity of the pyridine ring towards nucleophilic substitution. rsc.orggoogle.comosti.gov

While specific studies on the N-alkylation of this compound are not available, general methods for pyridine quaternization can be applied. mdpi.com

| Alkylating Agent | Solvent | Product | Reference |

| Methyl iodide | Acetonitrile | 1-Methyl-2-bromo-3-(2-aminoethyl)pyridinium iodide | osti.govmdpi.com |

| Benzyl bromide | DMF | 1-Benzyl-2-bromo-3-(2-aminoethyl)pyridinium bromide | bath.ac.uknih.govsigmaaldrich.comlookchem.com |

| Ethyl triflate | Dichloromethane (B109758) | 1-Ethyl-2-bromo-3-(2-aminoethyl)pyridinium triflate | rsc.org |

Table 2: Hypothetical N-Quaternization Reactions of this compound.

The pyridine nitrogen can be oxidized to the corresponding N-oxide using various oxidizing agents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. google.comorgsyn.orgarkat-usa.org The resulting pyridine N-oxides are versatile intermediates in organic synthesis. The N-O bond can be subsequently cleaved, and the presence of the N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution, often with different regioselectivity compared to the parent pyridine. youtube.com For 2-halopyridines, oxidation to the N-oxide is a well-established transformation. google.com

The N-oxidation of this compound would be expected to proceed readily. The resulting N-oxide could then potentially undergo rearrangements, although specific examples for this substrate are not documented.

| Oxidizing Agent | Solvent | Product | Reference |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | This compound N-oxide | arkat-usa.org |

| Hydrogen peroxide / Acetic acid | Acetic acid | This compound N-oxide | google.comorgsyn.org |

Table 3: Anticipated N-Oxidation Reactions of this compound.

Investigations into Regioselectivity and Stereoselectivity in Transformations

Regioselectivity: In the context of this compound, regioselectivity refers to the preference for reaction at one position over another. wikipedia.org For instance, in electrophilic aromatic substitution reactions on the pyridine ring, the position of attack will be directed by the existing substituents. The bromo group is a deactivating, ortho-, para-director, while the ethanamine group is activating and ortho-, para-directing. The interplay of these electronic effects, along with the inherent reactivity of the pyridine ring, will determine the regiochemical outcome. For nucleophilic aromatic substitution, the bromine at the 2-position is a potential leaving group, and its displacement would be a key regioselective process. acs.orgnih.gov Halogenation of pyridine N-oxides often shows a high degree of regioselectivity, with substitution occurring preferentially at the 2- or 4-positions. researchgate.net

Stereoselectivity: Stereoselectivity would become a factor in reactions that create a new chiral center. For example, if the ethanamine side chain were to be modified, or if a reaction occurred at the pyridine ring that introduced a new stereocenter, the formation of one stereoisomer over another would be a point of investigation. youtube.comyoutube.com Given the absence of a chiral center in the starting material, any non-stereospecific reaction would result in a racemic mixture. Achieving stereoselectivity would require the use of chiral reagents or catalysts.

Due to the limited specific research on this compound, a detailed analysis of regioselectivity and stereoselectivity in its transformations remains an area for future investigation.

Derivatization Strategies and Analogue Synthesis

Design Principles for Pyridine-Ethanamine Scaffolds

The design of analogues based on the pyridine-ethanamine scaffold is guided by several key principles aimed at optimizing therapeutic efficacy and pharmacokinetic properties. The pyridine (B92270) ring, a common motif in many FDA-approved drugs, offers several advantages. nih.govnih.govrsc.org Its nitrogen atom can act as a hydrogen bond acceptor, and its aromatic nature allows for various substitution patterns to modulate electronic properties and solubility. nih.gov The basicity of the pyridine nitrogen can be tuned to improve water solubility, which is a crucial factor for drug delivery and bioavailability. nih.gov

The ethanamine side chain provides a flexible linker and a primary amine group that is a key site for interaction with biological targets and for further chemical modifications. The length and flexibility of this linker can be altered to optimize the orientation of the molecule within a binding pocket.

Key design strategies for modifying the pyridine-ethanamine scaffold include:

Positional Isomerism: Moving the ethanamine side chain to different positions on the pyridine ring (e.g., C4, C5, C6) can significantly alter the molecule's shape and its interactions with target proteins.

Functional Group Modification: The bromo substituent on the pyridine ring is a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups. The primary amine can be acylated, alkylated, or converted to other functional groups to explore different binding interactions.

Stereochemistry: For analogues with a chiral center, such as those with a methyl group on the ethanamine side chain, the stereochemistry is a critical determinant of biological activity. The synthesis of single enantiomers is often necessary to achieve the desired therapeutic effect and avoid off-target effects. nih.govresearchgate.net

Synthesis of Positional and Functional Group Analogues

The synthesis of positional and functional group analogues of 2-(2-Bromopyridin-3-yl)ethanamine leverages a range of modern synthetic methodologies. The pyridine core allows for regioselective functionalization. Nucleophilic substitution is favored at the C2 and C4 positions, while electrophilic substitution typically occurs at the C3 position under more forceful conditions. nih.gov

The bromine atom at the C2 position is a particularly useful synthetic handle. It can be readily displaced or used in cross-coupling reactions to introduce a wide array of substituents. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively. researchgate.net This enables the synthesis of a diverse library of analogues with different groups at the C2 position, allowing for extensive SAR studies.

Modification of the ethanamine side chain is also a common strategy. The primary amine can be readily acylated with various carboxylic acids or sulfonyl chlorides to introduce amide or sulfonamide functionalities. Reductive amination of the corresponding ketone precursor is another route to introduce substituents on the amine. diva-portal.org

Late-stage functionalization techniques, such as C-H activation, are also emerging as powerful tools for modifying the pyridine ring in complex molecules, allowing for the direct introduction of new functional groups without the need for pre-installed handles like the bromo substituent. nih.gov

Table 1: Examples of Synthetic Transformations for Analogue Synthesis

| Starting Material | Reagent(s) | Product Type | Reference |

| 2-Bromopyridine (B144113) | Organoboron compound, Pd catalyst | Aryl-substituted pyridine | researchgate.net |

| 2-Bromopyridine | Amine, Pd catalyst | Amino-substituted pyridine | researchgate.net |

| Pyridine-ethanamine | Acyl chloride | N-acylated analogue | researchgate.net |

| Pyridine-ketone | Amine, reducing agent | N-alkylated analogue | diva-portal.org |

Chiral Derivatization and Stereoselective Synthesis Approaches

The introduction of a stereocenter, for example at the carbon adjacent to the amine, into the ethanamine side chain necessitates stereoselective synthetic methods to obtain enantiomerically pure compounds. nih.govyoutube.com This is crucial as different enantiomers can exhibit vastly different pharmacological activities.

Asymmetric biocatalysis has become a powerful and environmentally friendly method for producing chiral amines. nih.govresearchgate.net Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone substrate, generating a chiral amine with high enantioselectivity. nih.govresearchgate.netrsc.org Both (R)- and (S)-selective transaminases are available, allowing for the synthesis of either enantiomer of a chiral amine. diva-portal.orgnih.govnih.gov

For the synthesis of chiral derivatives of this compound, a prochiral ketone precursor, 1-(2-Bromopyridin-3-yl)ethan-1-one, can be subjected to asymmetric amination using a suitable transaminase and an amino donor like isopropylamine (B41738) or D-alanine. nih.govnih.gov Protein engineering and directed evolution can be used to develop transaminases with improved activity and selectivity for specific substrates. rsc.org

Traditional chemical methods for asymmetric synthesis often employ chiral auxiliaries or catalysts. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.netresearchgate.net After the desired stereocenter is created, the auxiliary is removed. Common chiral auxiliaries include oxazolidinones and pseudoephedrine. wikipedia.org

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. For the synthesis of chiral amines, metal-based catalysts with chiral ligands, such as those based on rhodium or ruthenium, can be used for the asymmetric hydrogenation of enamines. youtube.com Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for asymmetric synthesis. nih.govyoutube.com

The synthesis of enantiopure intermediates is a key strategy for accessing enantiomerically pure final products. For example, the enantiopure amine, (R)-1-(2-Bromopyridin-3-yl)ethan-1-amine, can be prepared through various methods. One approach is the resolution of a racemic mixture, where a chiral resolving agent is used to form diastereomeric salts that can be separated by crystallization.

Alternatively, asymmetric synthesis can be employed to directly produce the desired enantiomer. As mentioned, asymmetric transamination of the corresponding ketone is a highly effective method. nih.govnih.gov Another approach involves the asymmetric reduction of a ketone to a chiral alcohol, followed by conversion of the alcohol to the amine with retention or inversion of stereochemistry.

The synthesis of enantiopure building blocks like (R)-1-(2-Bromopyridin-3-yl)ethan-1-amine is crucial for the development of chiral drugs, as it ensures that the final product has the desired stereochemistry and biological activity.

Table 2: Comparison of Stereoselective Synthesis Approaches

| Method | Description | Advantages | Disadvantages |

| Asymmetric Biocatalysis | Use of enzymes (e.g., transaminases) to catalyze stereoselective reactions. nih.govresearchgate.net | High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.net | Substrate scope can be limited, enzyme development may be required. rsc.org |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. wikipedia.orgresearchgate.net | Generally reliable and well-established methods. wikipedia.org | Requires additional steps for attachment and removal, not atom-economical. |

| Asymmetric Catalysis | Use of a small amount of a chiral catalyst (metal-based or organocatalyst). nih.govyoutube.com | High efficiency, atom-economical. nih.gov | Catalysts can be expensive or sensitive to air and moisture. |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(2-Bromopyridin-3-yl)ethanamine, both proton (¹H) and carbon-¹³ (¹³C) NMR are instrumental, with advanced techniques offering deeper structural insights.

Proton (¹H) NMR for Structural Confirmation

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the ethanamine side chain.

The aromatic region would display signals for the three protons on the pyridine ring. The chemical shifts and coupling patterns of these protons are influenced by the positions of the bromine atom and the ethanamine substituent. The ethanamine side chain would show two characteristic signals: a triplet corresponding to the methylene (B1212753) group adjacent to the amino group and another triplet for the methylene group attached to the pyridine ring. The integration of these signals would confirm the ratio of protons in the different parts of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyridine H | 7.0 - 8.5 | m | - |

| -CH₂- (next to pyridine) | 2.8 - 3.2 | t | 6 - 8 |

| -CH₂- (next to NH₂) | 2.9 - 3.3 | t | 6 - 8 |

| -NH₂ | 1.0 - 3.0 | br s | - |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions. "m" denotes a multiplet, "t" a triplet, and "br s" a broad singlet.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-¹³ NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The spectrum would show five signals in the aromatic region, corresponding to the five carbon atoms of the pyridine ring. The carbon atom bonded to the bromine (C-2) would appear at a specific chemical shift, influenced by the halogen's electronegativity. The other four pyridine carbons would also have characteristic shifts. The two aliphatic carbon atoms of the ethanamine side chain would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (C-Br) | 140 - 145 |

| C-3 (C-CH₂CH₂NH₂) | 135 - 140 |

| Pyridine C | 120 - 150 |

| -CH₂- (next to pyridine) | 35 - 45 |

| -CH₂- (next to NH₂) | 40 - 50 |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Detailed Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal the coupling relationships between protons, confirming, for example, the adjacency of the two methylene groups in the ethanamine side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the attachment of the ethanamine side chain to the C-3 position of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can help to determine the preferred conformation of the ethanamine side chain relative to the pyridine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This high accuracy allows for the determination of the elemental formula of this compound (C₇H₉BrN₂). The presence of bromine is readily identified by its characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z for C₇H₉⁷⁹BrN₂ | Calculated m/z for C₇H₉⁸¹BrN₂ |

| [M+H]⁺ | 200.0022 | 202.0001 |

Note: [M+H]⁺ refers to the protonated molecular ion.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. nih.gov For this compound, GC-MS serves two primary purposes:

Purity Assessment: The gas chromatogram will show a major peak corresponding to the target compound, and the area of this peak relative to any impurity peaks provides a measure of its purity.

Identity Confirmation: The mass spectrum obtained for the main GC peak will show the molecular ion and a characteristic fragmentation pattern. The fragmentation of the molecule in the mass spectrometer provides a "fingerprint" that can be compared to library data or predicted fragmentation pathways to confirm the compound's identity. Key fragmentation would likely involve the loss of the aminoethyl group and cleavage of the pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each bond type and functional group vibrates at a characteristic frequency, providing a molecular "fingerprint."

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Table 1: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aliphatic C-H | Stretching | ~2850 - 2960 |

| C=N, C=C (Pyridine) | Stretching | ~1400 - 1600 |

| C-N | Stretching | ~1000 - 1250 |

| C-Br | Stretching | ~650 |

Note: The values in this table are estimations based on characteristic functional group frequencies and data for related compounds.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy, a complementary technique to FT-IR, provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum for this compound would offer a detailed vibrational fingerprint, aiding in structural confirmation. While specific data for this compound is scarce, studies on related pyridine molecules demonstrate the utility of Raman spectroscopy in identifying the vibrational modes of the aromatic ring and its substituents. nih.govaps.org

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions, primarily the π → π* and n → π* transitions within the aromatic pyridine ring. The absorption maxima (λmax) are indicative of the conjugated system. For pyridine derivatives, these absorptions typically occur in the ultraviolet region. researchgate.net The solvent can influence the position of these maxima. While a specific spectrum for this compound is not documented in readily accessible literature, analysis of similar structures suggests expected absorption bands. mdpi.comrsc.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and π-stacking. researchgate.netnsf.gov Although a crystal structure for this compound has not been reported in public databases, analysis of related brominated pyridine compounds by X-ray diffraction has been performed, offering insights into the expected molecular geometry and packing in the solid state. researchgate.net Such an analysis for the title compound would definitively establish the conformation of the ethanamine side chain relative to the pyridine ring and the nature of intermolecular contacts involving the bromine atom and the amine group.

Other Advanced Characterization Techniques

Beyond the core methods, other advanced techniques can provide further structural and electronic information.

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can be used to determine the elemental composition and the chemical state of the elements within a molecule. For this compound, XPS would be able to distinguish between the nitrogen atom of the pyridine ring and the nitrogen of the amine group based on their different chemical environments and resulting binding energies. Studies on related compounds like 2-aminopyridine (B139424) have shown distinct peaks for the pyridine-N (around 398.7 eV) and the amine-N (around 399.8 eV). researchgate.net

Circular Dichroism (CD) for chiral compounds: Circular dichroism spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the characterization of chiral molecules. Since this compound is not chiral, CD spectroscopy is not an applicable characterization method for this specific compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. By approximating the electron density, DFT can provide accurate predictions of molecular geometries, energies, and other electronic characteristics. For molecules such as 2-(2-Bromopyridin-3-yl)ethanamine, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can offer significant insights. mdpi.com

For instance, the calculation of molecular electrostatic potential (MEP) maps can identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. mdpi.com In a related molecule, 3-bromo-2-hydroxypyridine (B31989), the MEP analysis revealed specific reactive sites. mdpi.com Global reactivity descriptors that can be derived from DFT calculations for this compound would include electronegativity, chemical hardness, and softness. A large energy gap between the HOMO and LUMO indicates high stability and low chemical reactivity. irjweb.com

Table 1: Calculated Global Reactivity Descriptors for a Related Imidazole (B134444) Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2967 |

| LUMO Energy | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Chemical Hardness (η) | 2.2449 |

Data derived from a study on an imidazole derivative using DFT (B3LYP/6-311++G). irjweb.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. mdpi.comirjweb.com

In a study on 3-amino-2-bromopyridine (B189615), the HOMO and LUMO energies were calculated to be localized on the entire pyridine (B92270) ring and its substituents. nih.gov For the related molecule 3-bromo-2-hydroxypyridine, the HOMO-LUMO gap was found to be small, suggesting a high probability of π → π* transitions and characterizing its chemical reactivity. mdpi.com It is expected that for this compound, the HOMO would be located primarily on the electron-rich aminoethyl side chain and the pyridine ring, while the LUMO would be distributed over the pyridine ring, influenced by the electron-withdrawing bromine atom.

Table 2: Calculated HOMO, LUMO, and Energy Gap for 3-Bromo-2-hydroxypyridine in Different Solvents

| Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Gas | -6.880 | -1.475 | 5.406 |

| Water | -6.880 | -1.475 | 5.406 |

| DMSO | -6.880 | -1.475 | 5.405 |

| Methanol | -6.879 | -1.475 | 5.403 |

Data obtained from DFT calculations on 3-bromo-2-hydroxypyridine. mdpi.com

Mechanistic Pathway Elucidation

Computational chemistry is instrumental in mapping out the potential reaction pathways for the synthesis and reactions of this compound.

By modeling the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates. This allows for the calculation of activation energies, providing a quantitative measure of the reaction's feasibility. For reactions involving this compound, such as nucleophilic substitution at the bromine-substituted carbon, DFT calculations could be used to model the transition state and determine the reaction barrier. A recent study on a remote C-H arylation reaction utilized DFT to propose a mechanism involving a hybrid aryl Ni(I)-radical species and to analyze the transition states of the key steps. acs.org

Reaction intermediates are transient species formed during a chemical reaction that are not present in the final products. youtube.com Their identification is crucial for understanding the reaction mechanism. While experimental detection can be challenging, computational chemistry can predict the stability and structure of potential intermediates. In the context of amination reactions of bromopyridines, the formation of various intermediates can lead to mixtures of products, complicating purification. clockss.org For instance, in the synthesis of 3-amino-5-bromopyridine (B85033) derivatives, the reaction of 3,5-dibromopyridine (B18299) with dimethylamine (B145610) under certain conditions led to a mixture of isomers. clockss.org Computational studies could help rationalize the formation of such byproducts by evaluating the relative energies of different reaction intermediates. The concept of aryl radicals as pivotal intermediates in modern organic synthesis is well-established, and their generation from aryl halides is a key area of study where computational insights are valuable. acs.org

Molecular Modeling and Simulation

While specific molecular modeling and simulation studies on this compound are not prominently featured in the reviewed literature, these techniques hold significant potential. Molecular dynamics (MD) simulations, for example, could be used to study the conformational landscape of the ethanamine side chain and its interactions with solvent molecules. researchgate.net This would be particularly relevant for understanding its behavior in solution and its potential interactions with biological macromolecules if it were to be investigated as a pharmacologically active agent.

Conformational Analysis and Energy Landscapes

The biological activity and physicochemical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure. Conformational analysis is a computational technique used to identify the stable arrangements of atoms in a molecule, known as conformers, and to determine their relative energies. This analysis is crucial for understanding how the molecule might interact with biological targets or self-assemble in the solid state.

The conformational landscape of this compound is primarily defined by the rotation around the single bonds of the ethanamine side chain. By systematically rotating these bonds and calculating the potential energy at each step, an energy landscape can be generated. This landscape reveals the low-energy, stable conformers and the energy barriers that separate them.

Key Dihedral Angles for Conformational Search:

τ1 (N-C-C-C): Rotation around the bond connecting the ethylamino group to the pyridine ring.

τ2 (C-C-N-H): Rotation around the carbon-carbon bond of the ethyl group.

Computational methods such as Molecular Mechanics (MM) and Density Functional Theory (DFT) are employed for these calculations. MM methods offer a rapid exploration of the conformational space, while DFT provides more accurate energies and geometries for the identified stable conformers. For instance, DFT calculations using a functional like B3LYP with a suitable basis set can provide reliable energetic and geometric parameters.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |

| A | ~60° | ~180° | 0.00 |

| B | ~180° | ~60° | 1.25 |

| C | ~-60° | ~-60° | 2.50 |

Note: This table is illustrative and represents the type of data generated from conformational analysis. Actual values would require specific computational studies.

Intermolecular Interaction Studies (e.g., hydrogen bonding, halogen bonding)

The way in which molecules of this compound interact with each other and with other molecules is fundamental to its properties. Computational studies can elucidate the nature and strength of these non-covalent interactions.

Hydrogen Bonding: The primary amine group (-NH2) of the ethanamine side chain is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. These interactions are critical in determining the crystal packing of the compound and its binding to biological receptors. Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize these hydrogen bonds by identifying bond critical points and quantifying their electron density.

Halogen Bonding: A significant feature of this molecule is the bromine atom attached to the pyridine ring. Halogen atoms, particularly heavier ones like bromine, can participate in halogen bonding, a directional interaction with a nucleophilic region (such as a lone pair on an oxygen or nitrogen atom). The bromine atom in this compound can act as a halogen bond donor. The strength and directionality of these bonds can be investigated using high-level ab initio or DFT calculations. nih.govmdpi.com Studies on similar brominated heterocyclic compounds have shown that halogen bonds can play a crucial role in the supramolecular assembly of molecules in the solid state. nih.govmdpi.comnih.gov

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | -NH2 group | Pyridine Nitrogen, Bromine atom (weakly) |

| Halogen Bond | Bromine atom | Pyridine Nitrogen, Amine Nitrogen |

| π-π Stacking | Pyridine ring | Pyridine ring of another molecule |

Structure-Reactivity Relationship Prediction and Rational Design

Computational chemistry provides powerful tools for predicting the reactivity of a molecule and for the rational design of new derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. mdpi.comwikipedia.org For a class of compounds including this compound, QSAR models can be developed to predict their activity based on calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. Such models can guide the synthesis of new analogues with potentially improved activity. nih.govmdpi.com

Rational Design: The insights gained from conformational analysis and intermolecular interaction studies can be directly applied to the rational design of new molecules. For example, if a particular conformation is found to be essential for binding to a biological target, modifications can be made to the molecular structure to stabilize that conformation. Similarly, understanding the role of hydrogen and halogen bonding can inform the design of derivatives with enhanced binding affinity or specific crystal packing arrangements. The pyridine scaffold itself is considered a "privileged structure" in drug design, and computational approaches can help in exploring its potential by designing novel derivatives. mdpi.comnih.govscienceopen.com For instance, DFT calculations can be used to predict the impact of substituents on the electronic properties of the pyridine ring, thereby fine-tuning the molecule's reactivity and interaction capabilities. nih.govacs.orgnih.gov

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Key Building Block for Complex Heterocycles

The pyridine (B92270) ring and the reactive functionalities of 2-(2-Bromopyridin-3-yl)ethanamine serve as a linchpin for the synthesis of intricate heterocyclic systems. These heterocycles are often the core structures of functional materials and biologically active compounds.

Synthesis of Polycyclic Aromatic Nitrogen Heterocycles (e.g., 1,10-phenanthrolines)

1,10-phenanthroline (B135089) and its derivatives are a prominent class of polycyclic aromatic nitrogen heterocycles with extensive applications in coordination chemistry, catalysis, and materials science. chim.it The synthesis of substituted 1,10-phenanthrolines can be achieved through multi-step reaction sequences where precursors derived from bromo- and aminopyridines play a crucial role. While direct synthesis from this compound is not explicitly detailed in the provided results, the general strategies for constructing the 1,10-phenanthroline core often involve the cyclization of appropriately substituted pyridine or quinoline (B57606) precursors. chim.it For instance, the Skraup reaction, a classic method for quinoline synthesis, can be adapted to produce phenanthrolines. chim.itresearchgate.net Modern synthetic approaches often employ transition-metal-catalyzed cross-coupling reactions to build the necessary carbon-carbon bonds, followed by cyclization to form the final phenanthroline ring system. researchgate.net The bromo- and amino- functionalities present in this compound are ideal handles for such transformations.

| Reaction Type | Description |

| Skraup Reaction | A traditional method for synthesizing quinolines and phenanthrolines involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. chim.itresearchgate.net |

| Cross-Coupling Reactions | Modern methods utilizing transition metal catalysts (e.g., Palladium) to form carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex phenanthroline precursors. researchgate.net |

| Cyclization Reactions | The final ring-forming step to construct the 1,10-phenanthroline scaffold from suitably functionalized pyridine or quinoline intermediates. |

Construction of Fused and Bridged Ring Systems

The development of novel methodologies for the synthesis of fused and bridged ring systems is a significant area of research in organic chemistry, as these motifs are prevalent in many natural products and pharmaceuticals. nih.gov The concept of "cut-and-sew" reactions, often catalyzed by transition metals, has emerged as a powerful strategy for constructing these complex three-dimensional structures from readily available starting materials. nih.gov While a direct application of this compound in these specific "cut-and-sew" reactions is not documented, its structural elements are highly relevant. The amino group can be transformed into various functionalities that can participate in intramolecular cyclizations. For instance, the amino group could be a precursor to an alkenyl, alkynyl, or carbonyl group, which are known to be suitable coupling partners in these transformations. nih.gov The bromine atom on the pyridine ring offers a site for introducing a tethered unsaturated moiety, a key requirement for these intramolecular cyclization strategies. nih.gov The synthesis of diverse fused and bridged heterocyclic scaffolds often involves intramolecular Diels-Alder reactions or other cycloaddition pathways where a diene and a dienophile are tethered within the same molecule. nih.gov

Furthermore, multicomponent reactions (MCRs) provide an efficient pathway to fused-ring systems. For example, a one-pot synthesis of fused-ring 2-aminothiazoles has been reported using an aromatic bromo amine as a key starting material. researchgate.net This highlights the potential of molecules like this compound to serve as precursors in such convergent synthetic strategies.

Ligand Design and Coordination Chemistry

The nitrogen atoms of the pyridine ring and the side-chain amino group in this compound and its derivatives make them excellent candidates for ligand synthesis. These ligands can coordinate with a variety of metal ions to form stable complexes with interesting structural and electronic properties.

Synthesis of Ligands for Metal Complexes (e.g., for Extended Metal Atom Chains (EMACs))

Extended Metal Atom Chains (EMACs) are linear arrays of directly bonded metal atoms held together by helical organic ligands. wikipedia.org These one-dimensional molecular wires are of interest for their potential applications in nanoelectronics. wikipedia.org The ligands used to construct EMACs are typically oligopyridylamines that wrap around the metal chain. researchgate.netnih.gov The synthesis of these ligands often involves the coupling of pyridine-containing fragments. While the direct use of this compound in the synthesis of EMAC ligands is not explicitly mentioned, its structure provides a clear blueprint for creating such ligands. The amino group can be used to link multiple bromopyridine units together, and subsequent reactions can modify the bromine atoms to fine-tune the electronic properties of the resulting ligand. The number of pyridine units in the ligand can control the length of the metal chain. wikipedia.org

| Ligand Type | Description | Metal Ions |

| Oligo-α-pyridylamines | Polydentate ligands containing multiple pyridine rings linked together, often used to support EMACs. nih.gov | Cr, Co, Ni, Cu, Fe wikipedia.orgnih.gov |

| 2,2'-dipyridylamide (dpa) | A common ligand fragment used in the construction of EMACs. researchgate.net | Co, Ni researchgate.net |

| N2,N6-di(pyridin-2-yl)pyridine-2,6-diamine (H2tpda) | A ligand used to synthesize tetrairon(II) EMACs. nih.gov | Fe nih.gov |

Exploration of Coordination Modes and Metal-Ligand Interactions

The coordination chemistry of ligands derived from substituted pyridines is a rich and diverse field. The nitrogen atom of the pyridine ring and the side-chain donor groups can coordinate to a metal center in various ways, leading to complexes with different geometries and reactivities. For example, tripodal tetradentate ligands like tris(2-pyridylmethyl)amine (B178826) (TPA) and its derivatives are known to form stable complexes with a range of metal ions. nih.gov The synthesis of a bromo-substituted derivative, tris[(6-bromopyridin-2-yl)methyl]amine, highlights the use of bromopyridine precursors in constructing such complex ligands. nih.gov The bromine atoms can influence the electronic properties of the ligand and the resulting metal complex, and also participate in intermolecular interactions that can stabilize the crystal structure. nih.gov The study of these metal-ligand interactions is crucial for understanding the properties and potential applications of the resulting coordination compounds, which range from catalysis to bioinorganic model systems. nih.gov

Precursor in Scaffold Diversification for Chemical Library Generation

The generation of chemical libraries containing a diverse range of molecular scaffolds is a cornerstone of modern drug discovery and materials science. nih.gov The concept of fragment-based drug discovery, for instance, relies on screening libraries of small, simple molecules (fragments) to identify starting points for the development of more potent and selective compounds. nih.gov

The structure of this compound is well-suited for use as a scaffold in the generation of chemical libraries. The two reactive sites, the bromine atom and the amino group, allow for the introduction of a wide variety of substituents and functional groups through well-established chemical reactions. For instance, the bromine atom can be readily functionalized via Suzuki or other palladium-catalyzed cross-coupling reactions to introduce a diverse array of aryl or heteroaryl groups. nih.gov The amino group can be acylated, alkylated, or used as a handle to attach other molecular fragments. This divergent synthetic approach allows for the rapid generation of a large number of structurally related compounds from a single starting material. rsc.org Such libraries of pyridine-based compounds are of significant interest in medicinal chemistry, as the pyridine ring is a common motif in many biologically active molecules. rsc.org

| Reaction Type | Purpose in Library Synthesis | Example |

| Suzuki Cross-Coupling | Introduction of diverse aromatic and heteroaromatic groups at the bromine position. nih.gov | Reaction of a bromopyridine with a boronic acid in the presence of a palladium catalyst. nih.gov |

| Acylation/Alkylation | Modification of the amino group to introduce a variety of substituents. | Reaction of the amine with an acyl chloride or an alkyl halide. |

| Reductive Amination | Formation of new carbon-nitrogen bonds from the amino group. | Reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. |

Integration of this compound into Specialty Chemicals and Materials Remains a Niche Area of Research

Intensive investigation into the applications of this compound reveals its primary role as a versatile intermediate in organic synthesis, particularly in the preparation of complex nitrogen-containing molecules. However, its direct integration into specialty chemicals and advanced materials with specific, well-documented properties is not extensively reported in publicly available scientific literature.

While the unique structural features of this compound, namely the reactive bromopyridine core and the flexible ethanamine side chain, suggest potential for its use as a monomer or functionalizing agent in materials science, detailed research findings and comprehensive data on the properties of such materials are currently limited.

One documented reaction showcases its utility in creating a more complex molecule. The reaction of this compound with trifluoroacetyl chloride yields N-(2-(2-bromopyridin-3-yl)ethyl)-2,2,2-trifluoroacetamide. This transformation highlights the reactivity of the ethanamine group, which can be readily acylated. Trifluoroacetyl chloride itself is noted as a component in the production of fine chemicals for advanced materials, suggesting a potential, albeit indirect, link for the resulting amide in materials science. However, specific applications or property enhancements endowed by the "this compound" moiety in a material context are not detailed.

The potential for this compound to be used in the following areas can be hypothesized based on its structure:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the amine group could act as bidentate or bridging ligands for metal ions, forming extended coordination networks. The bromine atom could also participate in halogen bonding, further influencing the solid-state packing and properties.